Germanium dioxide

Beschreibung

Eigenschaften

IUPAC Name |

dioxogermane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/GeO2/c2-1-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBMRDBCBODYGJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

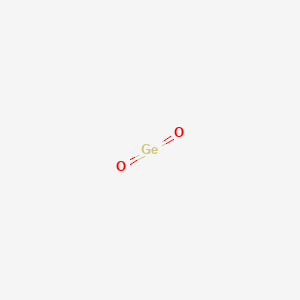

O=[Ge]=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

GeO2 | |

| Record name | Germanium dioxide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Germanium_dioxide | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

104.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder, White solid; [Merck Index] White odorless powder; [MSDSonline] | |

| Record name | Germanium oxide (GeO2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Germanium dioxide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5419 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

0.447 G IN 100 ML WATER AT 25 °C; 1.07 G IN 100 ML WATER AT 100 °C; SOL IN ACID & ALKALI; INSOL IN HYDROFLUORIC & HYDROCHLORIC ACIDS, Sol in about 250 parts cold water, 100 parts boiling water | |

| Record name | GERMANIUM DIOXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2119 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

4.228 AT 25 °C | |

| Record name | GERMANIUM DIOXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2119 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

COLORLESS, HEXAGONAL CRYSTALS, WHITE POWDER; HEXAGONAL, TETRAGONAL & AMORPHOUS | |

CAS No. |

1310-53-8, 20619-16-3 | |

| Record name | Germanium oxide (GeO2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1310-53-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Germanium dioxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001310538 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | GERMANIUM DIOXIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=294212 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Germanium oxide (GeO2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Germanium dioxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.801 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Germanium oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.914 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GERMANIUM DIOXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2119 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

1115.0 + or - 4 °C | |

| Record name | GERMANIUM DIOXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2119 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Unveiling the Atomic Architecture: A Technical Guide to Germanium Dioxide Crystal Structure Analysis

For Researchers, Scientists, and Drug Development Professionals

Germanium dioxide (GeO₂), a versatile inorganic compound, is a cornerstone material in various high-technology applications, from fiber optics to catalysts and semiconductors. Its utility is intrinsically linked to its crystal structure, which dictates its physical and chemical properties. This in-depth technical guide provides a comprehensive overview of the primary analytical techniques employed to elucidate the intricate crystalline arrangements of GeO₂. We will delve into the experimental protocols of core methodologies and present quantitative structural data for its key polymorphs, offering a comparative framework for researchers.

The Polymorphic Nature of this compound

This compound is known to exist in several crystalline and amorphous forms, each with a unique atomic arrangement. The most prevalent and well-studied polymorphs are the hexagonal (α-quartz type) and tetragonal (rutile type) structures.[1][2] The transition between these phases is influenced by temperature and pressure.

-

Hexagonal GeO₂ (α-quartz structure): This is the stable form at ambient temperature and pressure. It possesses a trigonal crystal system with the space group P3₁21 or P3₂21. In this configuration, each germanium atom is tetrahedrally coordinated to four oxygen atoms (GeO₄ tetrahedra).[1][2]

-

Tetragonal GeO₂ (Rutile structure): This high-temperature and high-pressure polymorph has a crystal structure analogous to rutile (TiO₂), with the space group P4₂/mnm.[1][2] The germanium atoms in this structure are octahedrally coordinated with six oxygen atoms (GeO₆ octahedra).[1]

-

Amorphous GeO₂: In its glassy state, this compound lacks long-range order but maintains a local structure of interconnected GeO₄ tetrahedra.[1][2]

-

High-Pressure Polymorphs: Under extreme pressure, GeO₂ can transform into other crystalline forms, such as an orthorhombic CaCl₂-type structure and subsequently to α-PbO₂ and pyrite-type structures at even greater pressures.[1][3][4]

The relationship between the main GeO₂ polymorphs and the analytical techniques used to study them can be visualized as follows:

Core Analytical Techniques and Experimental Protocols

The characterization of GeO₂ crystal structures relies on a suite of powerful analytical methods. This section outlines the principles and provides detailed experimental protocols for the most critical techniques.

X-ray Diffraction (XRD)

X-ray diffraction is the most fundamental and widely used technique for determining the crystal structure of materials. It provides information on phase identification, lattice parameters, and crystallite size.

-

Sample Preparation:

-

The GeO₂ sample is finely ground to a homogenous powder to ensure random orientation of the crystallites.

-

The powder is then mounted onto a sample holder, ensuring a flat and smooth surface. For quantitative analysis, a known amount of an internal standard (e.g., silicon) may be mixed with the sample.

-

-

Instrumentation and Data Collection:

-

A powder X-ray diffractometer equipped with a Cu Kα radiation source (λ = 1.5406 Å) is commonly used.[5]

-

The instrument is operated at a typical voltage of 40 kV and a current of 40 mA.[5]

-

Data is collected over a 2θ range of 10° to 70°, with a continuous scan mode and a defined step size and counting time.[5]

-

-

Data Analysis:

-

The resulting diffraction pattern is processed to remove background noise.

-

Phase identification is performed by comparing the experimental peak positions and intensities with standard diffraction patterns from databases such as the International Centre for Diffraction Data (ICDD).

-

Lattice parameters are refined using software packages like JADE or FullProf.

-

The average crystallite size can be estimated from the broadening of the diffraction peaks using the Scherrer equation.

-

The general workflow for XRD analysis is depicted below:

Raman Spectroscopy

Raman spectroscopy is a non-destructive technique that probes the vibrational modes of a material. Different crystal structures of GeO₂ exhibit unique Raman spectra, making it an excellent tool for phase identification and studying phase transitions.

-

Sample Preparation:

-

A small amount of the GeO₂ sample (powder or thin film) is placed on a microscope slide.

-

For single crystals, the orientation of the crystal with respect to the incident laser polarization is controlled to obtain polarized Raman spectra.

-

-

Instrumentation and Data Collection:

-

A micro-Raman spectrometer equipped with a visible laser source, such as a 647.1 nm line, is used for excitation.[6]

-

The laser is focused onto the sample through a microscope objective.

-

The scattered light is collected in a backscattering geometry.[6]

-

A grating spectrometer and a CCD detector are used to analyze the frequency shift of the scattered light.

-

Spectra are typically collected over a range of 100 to 1000 cm⁻¹.

-

-

Data Analysis:

-

The positions, intensities, and widths of the Raman peaks are determined.

-

The observed Raman bands are assigned to specific vibrational modes of the GeO₂ crystal lattice based on theoretical calculations or comparison with reference spectra.

-

The presence and relative intensities of characteristic peaks are used to identify the polymorph(s) present in the sample.

-

Neutron Diffraction

Neutron diffraction is a powerful technique that provides complementary information to XRD. Due to the different scattering cross-sections of neutrons with atomic nuclei, it can be more sensitive to the positions of lighter elements like oxygen in the GeO₂ structure.

-

Sample Preparation:

-

A sufficient quantity of the GeO₂ powder (typically a few grams) is loaded into a sample container made of a material with low neutron absorption, such as vanadium.

-

-

Instrumentation and Data Collection:

-

The experiment is performed at a dedicated neutron diffraction instrument at a research reactor or spallation source.

-

A monochromatic neutron beam of a specific wavelength is directed at the sample.

-

The scattered neutrons are detected by an array of detectors positioned at different angles.

-

Data is collected over a wide range of scattering angles (2θ).

-

-

Data Analysis:

-

The raw data is corrected for background scattering and instrumental effects.

-

The diffraction pattern is analyzed using Rietveld refinement to obtain detailed structural information, including atomic positions, bond lengths, and bond angles. Neutron and X-ray diffraction data are often refined simultaneously to obtain a more accurate and complete structural model.[7]

-

Quantitative Structural Data

The following tables summarize the key crystallographic data for the hexagonal and tetragonal polymorphs of this compound.

Table 1: Crystallographic Data for Hexagonal (α-quartz type) GeO₂

| Parameter | Value | Reference |

| Space Group | P3₁21 / P3₂21 | [2][8] |

| Lattice Parameters | a = 4.987 Å, c = 5.652 Å | [9][10] |

| Ge Coordination | 4 (Tetrahedral) | [1] |

| Ge-O Bond Lengths | 1.737 Å, 1.741 Å | [9] |

| Density | 4.29 g/cm³ |

Table 2: Crystallographic Data for Tetragonal (Rutile type) GeO₂

| Parameter | Value | Reference |

| Space Group | P4₂/mnm | [2][11] |

| Lattice Parameters | a = 4.4066 Å, c = 2.8619 Å | [10] |

| Ge Coordination | 6 (Octahedral) | [1] |

| Ge-O Bond Lengths | 1.872 Å (equatorial), 1.902 Å (axial) | [7] |

| Density | 6.27 g/cm³ |

Table 3: Characteristic Raman Peaks for GeO₂ Polymorphs

| Polymorph | Major Raman Peaks (cm⁻¹) | Reference |

| Hexagonal (α-quartz) | 163, 261, 442, 879 | [6] |

| Tetragonal (Rutile) | 315, 590, 630 | [12] |

High-Pressure Structural Transformations

The application of high pressure induces significant changes in the crystal structure of this compound. These transformations are crucial for understanding the material's behavior in extreme environments and for the synthesis of novel high-density phases.

The general pathway of pressure-induced phase transitions in GeO₂ can be summarized as follows:

Studies at high pressures often utilize diamond anvil cells in conjunction with synchrotron X-ray diffraction or Raman spectroscopy to probe the structural changes in situ. These experiments have revealed a stepwise increase in the germanium coordination number from 4 to 6 and even higher under extreme compression.[1][3] For instance, the transformation from the rutile to the CaCl₂-type structure occurs at approximately 25-30 GPa.[1][4]

Conclusion

The analysis of this compound's crystal structure is a multifaceted endeavor that requires the application of complementary analytical techniques. X-ray and neutron diffraction provide fundamental crystallographic information, while Raman spectroscopy offers a sensitive probe of the local vibrational environment. The detailed experimental protocols and quantitative data presented in this guide serve as a valuable resource for researchers working with this important material. A thorough understanding of the relationships between the synthesis conditions, crystal structure, and properties of GeO₂ is essential for the continued development of advanced materials and technologies.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. pnas.org [pnas.org]

- 4. researchgate.net [researchgate.net]

- 5. scidb.cn [scidb.cn]

- 6. researchgate.net [researchgate.net]

- 7. arxiv.org [arxiv.org]

- 8. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 12. pubs.acs.org [pubs.acs.org]

Investigating the electronic band structure of rutile GeO₂

An In-Depth Technical Guide to the Electronic Band Structure of Rutile GeO₂

Introduction

Rutile germanium dioxide (r-GeO₂), a tetragonal polymorph of GeO₂, is emerging as a highly promising ultra-wide-band-gap (UWBG) semiconductor.[1][2] Its predicted superior electronic properties, including a wide band gap, high carrier mobilities, and the potential for ambipolar doping, position it as a candidate for next-generation power electronics and deep-ultraviolet (UV) optoelectronic devices.[2][3][4] Unlike many other wide-band-gap oxides that are difficult to dope (B7801613) p-type, theoretical calculations suggest that r-GeO₂ can overcome this challenge, opening the door for more advanced device architectures.[3][5] This technical guide provides a comprehensive investigation into the electronic band structure of rutile GeO₂, summarizing key quantitative data, detailing experimental and computational methodologies, and visualizing critical workflows.

Crystalline and Electronic Structure

Rutile GeO₂ crystallizes in a tetragonal Bravais lattice belonging to the P4₂/mnm space group (No. 136).[5][6] The structure consists of a dense network of edge- and corner-sharing GeO₆ octahedra.[5] This coordination is distinct from the tetrahedrally coordinated Ge atoms in the more common α-quartz phase of GeO₂.[7]

The electronic band structure of r-GeO₂ features a direct band gap at the Γ point of the Brillouin zone.[7][8] However, this fundamental transition is dipole-forbidden, meaning the first allowed optical transitions occur at higher energies.[8][9] The valence band maximum (VBM) is primarily derived from O 2p orbitals, while the conduction band minimum (CBM) is composed of Ge 4s states. A key feature of r-GeO₂ is its unusually high VBM energy level (a low ionization potential of ~6.8 eV), which is attributed to strong antibonding interactions between O 2p orbitals due to short O-O distances in the rutile structure.[5][10] This characteristic is believed to make p-type doping more feasible compared to other wide-band-gap oxides.[5][10]

Data Presentation

The following tables summarize the key structural and electronic properties of rutile GeO₂ based on experimental measurements and first-principles calculations.

Table 1: Crystal Lattice Parameters of Rutile GeO₂

| Parameter | Experimental Value (Å) | Theoretical (LDA) Value (Å) |

| a | 4.3966 - 4.4066[7][11] | 4.3736[12] |

| c | 2.8612 - 2.8619[7][11] | 2.8674[12] |

Table 2: Comparison of Band Gap Values for Rutile GeO₂

| Method | Band Gap (eV) | Type |

| Experimental (Optical Absorption) | 4.68 - 4.75[3][7][13] | Direct |

| G₀W₀ (Many-Body Perturbation Theory) | 4.44[7][8][9] | Direct |

| Hybrid DFT (PBE0) | 4.6[5] | Direct |

| DFT-LDA (Local Density Approx.) | 1.96[7][8] | Direct |

Note: Standard DFT calculations like LDA are known to severely underestimate the band gap of semiconductors. Many-body perturbation theory (G₀W₀) and hybrid functionals (PBE0) provide results in much better agreement with experimental values.[7]

Table 3: Calculated Effective Masses of Electrons and Holes in Rutile GeO₂ (G₀W₀ Method)

| Carrier | Direction | Effective Mass (m₀) |

| Electron (me) | Perpendicular to c-axis (⊥c) | 0.43[7][8][9] |

| Parallel to c-axis (∥c) | 0.23[7][8][9] | |

| Hole (mh) | Perpendicular to c-axis (⊥c) | 1.28[7][8][9] |

| Parallel to c-axis (∥c) | 1.74[7][8][9] |

The relatively light carrier effective masses are advantageous, as they help prevent the formation of self-trapped polarons, which can impede carrier mobility.[8][9]

Table 4: Theoretical Carrier Mobility at 300 K in Rutile GeO₂

| Carrier | Mobility (cm² V⁻¹ s⁻¹) |

| Electron | 74 - 377[13] |

| Hole | 2 - 29[13][14][15] |

Experimental and Computational Protocols

Computational Methodologies

The theoretical understanding of r-GeO₂'s electronic structure is primarily built upon first-principles calculations based on Density Functional Theory (DFT) and Many-Body Perturbation Theory.

-

Density Functional Theory (DFT): DFT is used to determine the ground-state properties of the crystal.

-

Software: Calculations are commonly performed using packages like Vienna Ab initio Simulation Package (VASP) or Quantum ESPRESSO.[5][15]

-

Functionals: The Local Density Approximation (LDA) is often used for initial structural relaxation, though it significantly underestimates the band gap.[7][12] Hybrid functionals, such as PBE0, incorporate a portion of exact Hartree-Fock exchange and yield more accurate band gaps.[5]

-

Parameters: Typical calculations employ a plane-wave cutoff energy of 500 eV or higher and a Γ-centered k-point mesh for Brillouin zone integration.[5] Projector augmented wave (PAW) pseudopotentials are used to describe the interaction between core and valence electrons.[5]

-

-

Many-Body Perturbation Theory (G₀W₀): To overcome the band gap problem of standard DFT, quasiparticle energy calculations are performed using the G₀W₀ approximation.[7][9] This method provides a more accurate description of the electronic band structure and effective masses by accounting for many-body effects.[7] The G₀W₀ calculations are typically performed as a correction to the initial DFT-LDA results.[8]

Experimental Methodologies

The synthesis and characterization of high-quality r-GeO₂ are critical for validating theoretical predictions and enabling device fabrication.

-

Crystal and Film Synthesis:

-

Top-Seeded Solution Growth (TSSG): This flux growth method has been used to produce bulk single crystals of r-GeO₂ with dimensions on the millimeter scale.[10][11]

-

Solid-Phase Epitaxy (SPE): This technique involves depositing an amorphous GeO₂ film, often by pulsed laser deposition (PLD), onto a suitable substrate (e.g., TiO₂) and subsequently crystallizing it into the rutile phase via high-temperature annealing (e.g., at 700 °C).[13]

-

Metal-Organic Chemical Vapor Deposition (MOCVD): This is a vapor-phase epitaxy technique used for growing high-quality crystalline thin films.[14]

-

-

Structural and Optical Characterization:

-

X-Ray Diffraction (XRD): XRD is the standard technique used to confirm the rutile crystal phase and assess the quality of single crystals and epitaxial films.[12]

-

UV-Visible Spectroscopy: The optical band gap is determined experimentally by measuring the absorption edge from UV-Vis transmission or absorption spectra.[8][13]

-

Raman Spectroscopy: This technique is used to verify the crystalline quality and phase purity of the grown material by probing its characteristic phonon modes.[11]

-

Mandatory Visualizations

Caption: Computational workflow for determining the electronic band structure of r-GeO₂.

Caption: Experimental workflow for synthesis and characterization of r-GeO₂ films.

Conclusion

Rutile GeO₂ is an ultra-wide-band-gap semiconductor with significant potential for high-power and deep-UV applications. Its electronic structure is characterized by a direct but dipole-forbidden band gap of approximately 4.68 eV and relatively light carrier effective masses.[7][8] First-principles calculations, particularly those employing many-body perturbation theory, have been instrumental in accurately predicting its electronic properties and highlighting its promise for overcoming the p-type doping challenges common in other UWBG oxides.[3][5] Continued progress in the synthesis of high-quality single crystals and epitaxial films is essential for translating these promising theoretical predictions into functional electronic devices.

References

- 1. [1903.06041] Rutile GeO2: an ultrawide-band-gap semiconductor with ambipolar doping [arxiv.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. EL11.05.06: Rutile GeO2 and GeSnO2 Alloys: A New Family of Ultra-Wide-Band Semiconductors for Power Electronics - Materials Research Society [mrs.digitellinc.com]

- 5. arxiv.org [arxiv.org]

- 6. mp-470: GeO2 (tetragonal, P4_2/mnm, 136) [legacy.materialsproject.org]

- 7. pubs.aip.org [pubs.aip.org]

- 8. arxiv.org [arxiv.org]

- 9. osti.gov [osti.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. par.nsf.gov [par.nsf.gov]

- 13. researchgate.net [researchgate.net]

- 14. [PDF] Electron and hole mobility of rutile GeO2 from first principles: An ultrawide-bandgap semiconductor for power electronics | Semantic Scholar [semanticscholar.org]

- 15. osti.gov [osti.gov]

An In-depth Technical Guide to the Sol-Gel Synthesis of Germanium Dioxide Nanoparticles

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of germanium dioxide (GeO₂) nanoparticles using the sol-gel method. This compound nanoparticles are of significant interest for applications in optics, electronics, and biomedicine due to their unique properties, including a high refractive index and thermal stability.[1] The sol-gel process offers a versatile and cost-effective route to produce high-purity GeO₂ nanoparticles with controlled size and morphology.

Core Principles of Sol-Gel Synthesis

The sol-gel process is a wet-chemical technique used for the fabrication of solid materials from a chemical precursor solution.[2] The process involves the conversion of a sol, which is a colloidal suspension of solid particles in a liquid, into a gel, an integrated network of polymers.[2][3] For the synthesis of this compound nanoparticles, the process typically starts with a germanium alkoxide precursor, such as germanium isopropoxide or germanium ethoxide.

The fundamental chemical reactions involved are hydrolysis and condensation:

-

Hydrolysis: The germanium alkoxide precursor reacts with water, leading to the replacement of alkoxy groups (-OR) with hydroxyl groups (-OH).

-

Condensation: The hydroxylated germanium species then undergo condensation reactions to form germanium-oxygen-germanium (Ge-O-Ge) bonds, resulting in the formation of a three-dimensional oxide network.[2]

These reactions are generally fast for germanium alkoxides upon the addition of water.[4] The properties of the final GeO₂ nanoparticles, such as size, morphology, and crystallinity, can be tailored by controlling various reaction parameters, including the precursor type, solvent, water-to-precursor ratio, pH (catalyst), and temperature.[5]

Experimental Protocols

This section details a representative experimental protocol for the synthesis of GeO₂ nanoparticles via the sol-gel method using germanium isopropoxide as the precursor. This protocol is based on methodologies reported in the scientific literature.[6][7]

2.1. Materials and Equipment

-

Precursor: Germanium (IV) isopropoxide (Ge[OCH(CH₃)₂]₄)

-

Solvent: De-ionized water

-

Equipment:

-

Glass reactor or beaker

-

Magnetic stirrer

-

Filtration apparatus (e.g., Büchner funnel and filter paper)

-

Mortar and pestle

-

Drying oven

-

Tube furnace for annealing

-

2.2. Synthesis Procedure

-

Preparation of the Sol: In a glass reactor, add 4 mL of germanium isopropoxide to 50 mL of de-ionized water at room temperature while stirring.[6][7]

-

Hydrolysis and Condensation: Continue stirring the solution. The hydrolysis and condensation of germanium isopropoxide will occur rapidly, leading to the formation of a white precipitate of this compound.[4][6]

-

Filtration and Washing: After the precipitation is complete, filter the white solid using a filtration apparatus. Wash the precipitate several times with de-ionized water to remove any unreacted precursors or byproducts.

-

Drying: Dry the filtered powder at room temperature for a minimum of 8 hours.[6] Alternatively, a drying oven at a low temperature (e.g., 60-80 °C) can be used to accelerate the process.

-

Grinding: After drying, gently grind the powder using a mortar and pestle to obtain a fine, homogeneous powder.[6]

-

Annealing (Optional): To control the crystallinity and phase of the GeO₂ nanoparticles, the dried powder can be annealed in a tube furnace under ambient air.[6][7] A typical annealing process involves heating the powder to temperatures between 500 °C and 1000 °C for a duration of 3 to 24 hours.[6][7] A controlled heating ramp, for instance, 10 °C/min, can be applied to reach the desired annealing temperature.[6]

2.3. Control of Nanoparticle Morphology

The morphology of the synthesized GeO₂ nanoparticles can be controlled by modifying the reaction conditions. For instance, by adjusting the water/ethanol ratio, ammonium (B1175870) hydroxide (B78521) concentration, reaction time, and temperature, it is possible to obtain nanoparticles with varied sizes and shapes without the need for surfactants.[5]

Quantitative Data

The following tables summarize quantitative data obtained from the characterization of GeO₂ nanoparticles synthesized via the sol-gel method.

Table 1: Particle Size of Sol-Gel Synthesized GeO₂ Nanoparticles

| Condition | Average Particle Size (nm) | Characterization Method |

| Pristine (as-synthesized, dried at room temperature) | 40 - 50 | X-ray Diffraction (XRD) |

| Annealed at 800 °C for 3 h | ~100 or more | Scanning Electron Microscopy (SEM) |

| Annealed at 1000 °C for 24 h | ~100 or more | Scanning Electron Microscopy (SEM) |

Data sourced from Rothweiler et al. (2023).[6][7]

Table 2: Elemental Composition of Sol-Gel Synthesized GeO₂ Nanoparticles

| Sample | O (at. %) | Ge (at. %) | C (at. %) |

| Pristine | 66.95 ± 0.59 | 30.37 ± 1.61 | 2.68 ± 0.40 |

| Annealed at 800 °C for 3 h | 63.38 ± 0.64 | 33.81 ± 0.21 | 2.81 ± 0.44 |

| Annealed at 1000 °C for 24 h | 65.86 ± 0.34 | 28.04 ± 0.45 | 5.67 ± 0.12 |

Elemental composition determined by Energy-Dispersive X-ray Spectroscopy (EDX). Data sourced from Rothweiler et al. (2023).[6]

Visualizations

4.1. Experimental Workflow

The following diagram illustrates the general workflow for the sol-gel synthesis of this compound nanoparticles.

References

- 1. researchgate.net [researchgate.net]

- 2. azonano.com [azonano.com]

- 3. Synthesis of this compound nanoparticles in benzyl alcohols – a comparison | Semantic Scholar [semanticscholar.org]

- 4. Structural investigations on the hydrolysis and condensation behavior of pure and chemically modified alkoxides. 2. Germanium alkoxides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Surfactant-free synthesis of GeO2 nanocrystals with controlled morphologies - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

A Technical Guide to Surfactant-Free Synthesis of Germanium Dioxide (GeO₂) Nanocrystals with Controlled Morphology

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the surfactant-free synthesis of germanium dioxide (GeO₂) nanocrystals, focusing on methods that allow for precise control over their morphology. The absence of surfactants is critical in many applications, particularly in the biomedical and pharmaceutical fields, as it eliminates potential sources of contamination and simplifies downstream processing. This document details experimental protocols for the widely used sol-gel and hydrothermal methods, presents quantitative data on the influence of various synthesis parameters, and outlines the key characterization techniques for analyzing the resulting nanocrystals.

Introduction to Surfactant-Free Synthesis of GeO₂ Nanocrystals

This compound (GeO₂) is a versatile material with a wide range of applications in optics, electronics, and catalysis, owing to its high refractive index, wide bandgap, and chemical stability. In the realm of drug development and biomedical research, GeO₂ nanocrystals are being explored for their potential as drug delivery vehicles and imaging agents. For such applications, the precise control of nanoparticle size and shape is paramount, as these characteristics directly influence their biocompatibility, biodistribution, and efficacy.

Surfactant-free synthesis methods offer a distinct advantage by producing pure GeO₂ nanocrystals without the interference of organic capping agents. These methods typically rely on the controlled hydrolysis and condensation of germanium precursors in aqueous or alcoholic solutions. By carefully manipulating reaction parameters such as precursor concentration, solvent composition, temperature, and pH, it is possible to direct the nucleation and growth of GeO₂ nanocrystals to achieve desired morphologies, including spheres, rods, cubes, and more complex structures.

This guide will focus on two of the most prevalent surfactant-free techniques: the sol-gel method and the hydrothermal method.

Key Synthesis Methodologies

Sol-Gel Synthesis

The sol-gel process is a versatile and widely used method for synthesizing metal oxide nanoparticles at mild temperatures. It involves the transition of a system from a liquid "sol" (colloidal solution) into a solid "gel" phase. In the context of GeO₂ nanocrystal synthesis, this is typically achieved through the hydrolysis and condensation of a germanium alkoxide precursor.

This protocol is adapted from the work of Javadi, Yang, and Veinot.

Materials:

-

Tetraethoxygermane (TEOG, 99.99%)

-

Ammonium (B1175870) hydroxide (B78521) (NH₄OH, 28-30% NH₃ basis)

-

Ethanol (B145695) (anhydrous)

-

Deionized water (18.2 MΩ·cm)

Procedure:

-

Precursor Solution Preparation: In a typical synthesis, prepare a 1.0 mL solution of a specific water/ethanol volume ratio (e.g., 10:90, 30:70, 50:50).

-

Addition of Base: Add a controlled amount of ammonium hydroxide to the water/ethanol mixture to achieve the desired concentration.

-

Hydrolysis and Condensation: While stirring vigorously, rapidly add 100 µL of TEOG (0.45 mmol) to the prepared solution. A white precipitate of GeO₂ will form.

-

Aging: Continue stirring the mixture at a specific temperature (e.g., room temperature or 60°C) for a set duration (e.g., 1 to 48 hours) to allow for the complete hydrolysis, condensation, and growth of the nanocrystals.

-

Isolation and Purification: Isolate the white precipitate by centrifugation (e.g., 3000 rpm for 10 minutes).

-

Washing: Wash the collected precipitate with anhydrous ethanol three times to remove any unreacted precursors or byproducts. Centrifuge and discard the supernatant after each wash.

-

Drying: Dry the final product in a vacuum oven at 110°C for 12 hours.

Caption: Workflow for the sol-gel synthesis of GeO₂ nanocrystals.

Hydrothermal Synthesis

Hydrothermal synthesis is a method of crystallizing substances from high-temperature aqueous solutions at high vapor pressures. This technique is particularly effective for producing highly crystalline and well-defined nanocrystals. The elevated temperature and pressure accelerate the dissolution and recrystallization processes, leading to the formation of stable crystalline phases.

This protocol is a generalized procedure based on common hydrothermal synthesis methods for metal oxides.

Materials:

-

Germanium (IV) oxide (GeO₂) powder or a germanium salt (e.g., GeCl₄)

-

Deionized water

-

pH modifier (e.g., NaOH or HCl, if needed)

Procedure:

-

Precursor Dispersion: Disperse a specific amount of the germanium precursor (e.g., 0.1 g of GeO₂ powder) in a measured volume of deionized water (e.g., 20 mL) within a Teflon-lined stainless-steel autoclave.

-

pH Adjustment (Optional): Adjust the pH of the precursor suspension using a suitable acid or base to influence the hydrolysis and condensation rates.

-

Sealing and Heating: Securely seal the autoclave and place it in an oven preheated to the desired reaction temperature (e.g., 150-250°C).

-

Reaction: Maintain the autoclave at the set temperature for a specific duration (e.g., 12-48 hours) to allow for the hydrothermal reaction and nanocrystal growth.

-

Cooling: After the reaction is complete, allow the autoclave to cool down to room temperature naturally.

-

Isolation and Purification: Open the autoclave and collect the product by filtration or centrifugation.

-

Washing: Wash the collected product with deionized water and ethanol to remove any soluble impurities.

-

Drying: Dry the final GeO₂ nanocrystals in an oven at a moderate temperature (e.g., 80°C) for several hours.

Caption: Workflow for the hydrothermal synthesis of GeO₂ nanocrystals.

Data Presentation: Influence of Synthesis Parameters on Morphology

The morphology of GeO₂ nanocrystals is highly dependent on the synthesis conditions. The following tables summarize the quantitative effects of key parameters in the sol-gel synthesis method.

Table 1: Effect of Water/Ethanol Ratio on GeO₂ Nanocrystal Morphology[1]

| Water/Ethanol (v/v) | Resulting Morphology | Average Size (nm) |

| 10:90 | Pseudo-spherical | 50 - 100 |

| 30:70 | Egg-shaped | 100 - 200 (length) |

| 50:50 | Spindle-like | 200 - 400 (length) |

| 70:30 | Nanorods | > 500 (length) |

| 100:0 | Agglomerated Particles | Not specified |

Table 2: Effect of Ammonium Hydroxide Concentration on GeO₂ Nanocrystal Morphology

| NH₄OH (M) | Resulting Morphology | Average Size (nm) |

| 0.01 | Irregular Aggregates | > 500 |

| 0.1 | Spherical Particles | 100 - 200 |

| 0.5 | Well-defined Nanocubes | 50 - 100 |

| 1.0 | Smaller Nanocubes | < 50 |

Table 3: Effect of Reaction Time and Temperature on GeO₂ Nanocrystal Morphology[1]

| Temperature (°C) | Time (h) | Resulting Morphology |

| 23 | 0 - 2 | Small primary particles |

| 23 | 2 - 20 | Growth and aggregation |

| 23 | > 24 | Final stable morphology |

| 60 | 0 - 0.25 | Small primary particles |

| 60 | 0.25 - 2 | Rapid growth |

| 60 | > 6 | Final stable morphology |

Visualization of Parameter-Morphology Relationships

The interplay between synthesis parameters and the resulting nanocrystal morphology can be visualized as a decision-making process.

Caption: Relationship between synthesis parameters and GeO₂ morphology.

Characterization Techniques

A comprehensive analysis of the synthesized GeO₂ nanocrystals is crucial to confirm their morphology, size, crystallinity, and purity. The following are the primary characterization techniques employed.

X-ray Diffraction (XRD)

-

Purpose: To determine the crystalline phase and estimate the crystallite size of the GeO₂ nanoparticles. The hexagonal (α-quartz) and tetragonal (rutile) are the most common polymorphs.

-

Analysis: The positions of the diffraction peaks are used to identify the crystal structure by comparing them to standard diffraction patterns (e.g., JCPDS cards). The width of the diffraction peaks can be used to estimate the average crystallite size using the Scherrer equation.

Electron Microscopy

-

Scanning Electron Microscopy (SEM): Provides information about the surface morphology, size, and aggregation of the nanocrystals. SEM is particularly useful for visualizing the overall shape and size distribution of larger nanoparticles and their assemblies.

-

Transmission Electron Microscopy (TEM): Offers higher resolution imaging of the internal structure, size, and shape of individual nanocrystals. High-resolution TEM (HRTEM) can be used to visualize the crystal lattice fringes, providing direct evidence of crystallinity. Selected area electron diffraction (SAED) patterns obtained in the TEM can also be used to determine the crystal structure.

Energy-Dispersive X-ray Spectroscopy (EDS)

-

Purpose: To determine the elemental composition of the synthesized material.

-

Analysis: EDS is typically coupled with an electron microscope and provides spectra with peaks corresponding to the elements present in the sample, confirming the presence of Germanium and Oxygen and the absence of impurities.

Conclusion

The surfactant-free synthesis of GeO₂ nanocrystals provides a powerful platform for producing high-purity materials with controlled morphologies for a variety of advanced applications. By carefully tuning the parameters of sol-gel and hydrothermal synthesis, researchers can achieve a range of shapes and sizes, from simple spheres to complex hierarchical structures. The methodologies and data presented in this guide offer a solid foundation for the rational design and synthesis of GeO₂ nanocrystals tailored for specific applications in research, drug development, and beyond. Further exploration into the precise mechanisms of nucleation and growth in these systems will continue to refine our ability to create novel nanomaterials with unprecedented control.

Hexagonal vs. tetragonal germanium dioxide properties

An In-depth Technical Guide to the Properties of Hexagonal and Tetragonal Germanium Dioxide

For Researchers, Scientists, and Drug Development Professionals

This compound (GeO₂), or germania, is a critical inorganic compound with significant applications in optics, electronics, and catalysis.[1][2][3] It exists in two primary crystalline polymorphs at ambient conditions: a hexagonal, α-quartz-like structure and a tetragonal, rutile-like structure.[4][5] Understanding the distinct properties of these polymorphs is crucial for harnessing their full potential in various technological and scientific fields. This guide provides a detailed comparison of their structural, physical, and chemical characteristics, along with experimental protocols for their synthesis and characterization.

Core Properties: A Comparative Analysis

The structural and physical properties of hexagonal and tetragonal this compound differ significantly, primarily due to the coordination number of the germanium atom in each crystal lattice.[1][6] In the hexagonal form, germanium has a coordination number of four, forming GeO₄ tetrahedra, similar to α-quartz.[4][5] The tetragonal polymorph, on the other hand, features a six-coordinate germanium atom, resulting in a denser, rutile-like structure.[4][5] A summary of their key quantitative properties is presented in the table below.

| Property | Hexagonal GeO₂ | Tetragonal GeO₂ |

| Crystal System | Trigonal (Hexagonal)[5] | Tetragonal[5] |

| Common Name | α-quartz type[5] | Rutile type (Argutite)[4] |

| Ge Coordination No. | 4[4] | 6[4] |

| Density | 4.228 g/cm³[4][7] | 6.239 g/cm³[7][8] |

| Melting Point | 1115 °C[4][7] | 1086 °C[7] |

| Solubility in Water | Slightly soluble[2]; 4.47 g/L (25 °C), 10.7 g/L (100 °C)[4] | Insoluble[2][8] |

| Refractive Index (n_D) | 1.650[4] | ~1.99[8] |

| Bandgap | - | ~4.68 eV (Direct)[9] |

| Stability | Stable at lower temperatures[8] | Stable at higher pressures[5] |

Structural Relationship and Phase Transitions

The two polymorphs can be interconverted under specific conditions of temperature and pressure. The hexagonal form is the more common and stable phase at ambient pressure, while the tetragonal form can be synthesized under high pressure.[5][8] The transformation from the hexagonal to the tetragonal phase is a key process in understanding the material's behavior under extreme conditions.

Experimental Protocols

Synthesis of Hexagonal this compound

The hexagonal polymorph of GeO₂ is typically synthesized through the hydrolysis of germanium tetrachloride (GeCl₄).[10]

-

Methodology :

-

High-purity germanium tetrachloride is slowly added to deionized water. The volume ratio of water to GeCl₄ is typically around 6.5:1.[7]

-

The resulting hydrated this compound precipitate is thoroughly washed with deionized water to remove any remaining chloride ions.

-

The washed precipitate is then dried and calcined at a temperature range of 300-900 °C.[11] This process removes water and promotes the crystallization of the hexagonal GeO₂ phase.

-

Synthesis of Tetragonal this compound

The tetragonal form of GeO₂ is generally obtained by treating the hexagonal form under high pressure and temperature.[12]

-

Methodology :

-

High-purity hexagonal GeO₂ powder is placed in a gold capsule.

-

The capsule is subjected to a pressure of 2000 bars and a temperature of 1000 K in a cold-seal pressure vessel.[12]

-

These conditions are maintained for approximately 48 hours to ensure a complete phase transformation to the tetragonal structure.[12]

-

Alternatively, a hydrothermal method can be employed using an aqueous solution of lithium chloride and hydrogen peroxide at temperatures of 150-170 °C and pressures of 11-15 atm.[13]

-

Characterization Workflow

A standard workflow for the characterization of synthesized GeO₂ polymorphs involves multiple analytical techniques to confirm the crystal structure, phase purity, and other relevant properties.

-

X-Ray Diffraction (XRD) : This is the primary technique used to distinguish between the hexagonal and tetragonal phases by analyzing their unique diffraction patterns.[12]

-

Raman Spectroscopy : Raman spectroscopy can also be used to identify the polymorphs based on their characteristic vibrational modes.[12]

-

Infrared Spectroscopy : The infrared spectra of the two forms show marked differences due to the change in germanium coordination from four-fold to six-fold.[14]

Applications in Research and Development

The distinct properties of the two GeO₂ polymorphs lend themselves to different applications.

Hexagonal this compound:

-

Optical Materials : Due to its high refractive index and optical dispersion properties, it is used in wide-angle lenses, optical microscope objectives, and as a dopant in the core of fiber-optic cables.[1][3][4] The mixture of silicon dioxide and this compound allows for precise control of the refractive index in optical fibers.[1][2]

-

Catalysis : It serves as a catalyst in the production of polyethylene (B3416737) terephthalate (B1205515) (PET) resin.[2][4]

-

Feedstock : It is a primary material for the production of other germanium compounds, phosphors, and semiconductor materials.[2][4]

Tetragonal this compound:

-

High-Pressure Research : Its formation and stability under high pressure make it a subject of interest in materials science and geoscience for understanding the behavior of materials under extreme conditions.[5]

-

Advanced Electronics : As an ultra-wide bandgap oxide semiconductor, the rutile phase (tetragonal) is being explored for applications in power electronics and deep-UV optoelectronics due to its predicted high carrier mobility.[9]

-

Epitaxial Growth : Single crystals of tetragonal GeO₂ can be used as substrates for the epitaxial growth of other rutile-structured thin films.[15]

Synthesis and Application Pathways

The synthesis routes for each polymorph directly influence their potential applications, as illustrated in the following diagram.

References

- 1. Germanium_dioxide [chemeurope.com]

- 2. nanotrun.com [nanotrun.com]

- 3. santechchem.com [santechchem.com]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. arxiv.org [arxiv.org]

- 6. Application of Germanium oxide_Chemicalbook [chemicalbook.com]

- 7. nanotrun.com [nanotrun.com]

- 8. zegmetal.com [zegmetal.com]

- 9. researchgate.net [researchgate.net]

- 10. Germanium oxide Six Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 11. This compound | GeO2 | CID 90478414 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. SU1682413A1 - Method for producing this compound of tetragonal modification - Google Patents [patents.google.com]

- 14. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 15. pubs.aip.org [pubs.aip.org]

Amorphous germanium dioxide structure and properties

An In-depth Technical Guide to the Structure and Properties of Amorphous Germanium Dioxide

Introduction

Amorphous this compound (a-GeO₂), also known as germania glass, is a significant material in the fields of optics, electronics, and materials science. Structurally analogous to amorphous silicon dioxide (a-SiO₂), it serves as a prototypical network-forming glass, making it a key subject for fundamental studies of the amorphous state.[1][2] a-GeO₂ is primarily composed of a continuous random network of corner-sharing GeO₄ tetrahedra.[1][3][4] Its unique optical properties, including a high refractive index and transparency in the infrared spectrum, make it invaluable for applications such as wide-angle lenses, optical microscope objectives, and as a dopant in the core of fiber-optic cables.[5][6]

This guide provides a comprehensive overview of the atomic structure, physicochemical properties, and the experimental and computational methodologies used to characterize amorphous GeO₂.

Atomic Structure of Amorphous GeO₂

The structure of a-GeO₂ is characterized by its short-range order (SRO), which describes the local atomic arrangement, and its medium-range order (MRO), which pertains to the arrangement of these local units over larger distances.[7][8]

Short-Range Order (SRO)

At ambient pressure, the short-range order in amorphous GeO₂ is dominated by the GeO₄ tetrahedron .[2][4][5] In this arrangement, a central germanium (Ge) atom is covalently bonded to four oxygen (O) atoms.[3] This fundamental building block is consistent across both amorphous and the crystalline α-quartz-like polymorphs of GeO₂.[1]

Key structural parameters defining the SRO are summarized in Table 1. The Ge-O bond length is consistently reported to be around 1.73-1.75 Å.[2][3][9] The angle formed by two oxygen atoms with the central germanium atom (O-Ge-O) is very close to the ideal tetrahedral angle of 109.5°.[3][4][10] The primary coordination number of Ge is 4 under ambient conditions.[4][5]

// Invisible edge to connect the two concepts visually edge [style=invis, constraint=false]; O4 -> Ge1; }

Caption: Atomic arrangement in a-GeO₂ showing SRO and MRO.

Medium-Range Order (MRO)

The medium-range order describes how the GeO₄ tetrahedra are interconnected to form a three-dimensional network. This is primarily achieved through corner-sharing, where an oxygen atom acts as a bridge between two germanium atoms.[3][4] The MRO is more difficult to characterize experimentally than the SRO.[2]

A key parameter for the MRO is the Ge-O-Ge bridging angle , which has a broad distribution centered around 130-133°.[2][3][9][10] This angle is smaller and the distribution is broader compared to the Si-O-Si angle in a-SiO₂, indicating a more distorted network.[2] The structure of a-GeO₂ is also thought to contain a larger number of smaller, three-membered rings compared to a-SiO₂.[9] This structural difference contributes to germania's lower glass transition temperature.

Effect of High Pressure

Amorphous GeO₂ is highly sensitive to pressure. As pressure increases, the open tetrahedral network begins to collapse. This leads to a steady increase in the average coordination number of germanium, transitioning from 4 to around 5, and then to 6 at pressures above approximately 9 GPa.[5] At pressures up to ~38 GPa, the structure is dominated by six-fold coordinated Ge, forming a dense network of GeO₆ octahedra.[11][12] Some studies suggest that at even higher pressures (above 40 GPa), the coordination number can increase beyond 6.[12][13][14]

Properties of Amorphous GeO₂

The unique atomic structure of amorphous GeO₂ gives rise to a distinct set of physical, optical, and chemical properties, which are summarized in Table 2.

Physical and Optical Properties

Amorphous GeO₂ has a density of approximately 3.64 g/cm³, which is significantly lower than its crystalline counterparts.[6][15] It is an excellent optical material with a high refractive index of around 1.6-1.7 and good transparency across the infrared spectrum.[5][6] These properties are exploited in the manufacturing of specialized lenses and are crucial for its use in silica-based optical fibers, where it acts as a dopant to increase the refractive index of the fiber core.[5]

Chemical Properties

Amorphous GeO₂ is slightly soluble in water, where it can form germanic acid (H₄GeO₄).[5] It is generally insoluble in most acids, with the exception of hydrofluoric acid, but dissolves in strong alkaline solutions to form germanates.[5] When heated with powdered germanium at high temperatures (~1000 °C), it can be reduced to germanium monoxide (GeO).[5]

Tables of Quantitative Data

Table 1: Summary of Structural Parameters for Amorphous GeO₂ at Ambient Pressure

| Parameter | Experimental Value | Computational Value | Citation(s) |

| Short-Range Order | |||

| Ge-O Bond Length | 1.73 ± 0.03 Å | 1.72 Å, 1.75 Å | [2][3] |

| O-Ge-O Bond Angle | 109.4° | 109°, 112° | [3][4][10] |

| Ge Coordination Number | ~4 | 4.0 | [4][5] |

| O-O Distance | 2.83 ± 0.05 Å | 2.80 Å, 2.84 Å | [2][3] |

| Medium-Range Order | |||

| Ge-Ge Distance | 3.16 ± 0.03 Å | 3.15 Å, 3.26 Å | [2][3] |

| Ge-O-Ge Bond Angle | 133° | 125°, 130°, 133° | [2][3][10][16] |

Table 2: Physical and Optical Properties of Amorphous GeO₂

| Property | Value | Citation(s) |

| Density | 3.64 g/cm³ | [6][15] |

| Refractive Index (at ~633 nm) | ~1.607 - 1.61 | [15][17][18] |

| Melting Point | 1115 °C | [5][19] |

| Solubility in Water (25 °C) | 4.47 - 5.2 g/L | [5][6] |

Experimental and Computational Protocols

The characterization of the amorphous structure of GeO₂ relies on a combination of experimental techniques and computational modeling.

Synthesis of Amorphous GeO₂

A common laboratory method for producing a-GeO₂ is the melt-quenching technique .

-

Melting: High-purity crystalline GeO₂ powder is placed in a crucible (e.g., platinum) and heated in a furnace to a temperature well above its melting point (1115 °C), typically to around 1500-1600 °C, to ensure complete melting and homogenization.

-

Quenching: The molten GeO₂ is then rapidly cooled to below its glass transition temperature. This can be achieved by methods such as pouring the melt onto a cold metal plate or plunging the crucible into water. The rapid cooling rate prevents the atoms from arranging into a crystalline lattice, thus freezing the disordered liquid structure into an amorphous solid.

Another method is Metal-Organic Chemical Vapor Deposition (MOCVD) , used for creating thin films.[20][21] In this process, a germanium-containing precursor gas is introduced into a reaction chamber where it decomposes and reacts with an oxygen source on a heated substrate, depositing a thin film of a-GeO₂.[20]

Structural Characterization Methods

X-ray Diffraction (XRD) and Neutron Diffraction are the primary experimental tools for determining the atomic structure of amorphous materials.

-

Data Acquisition: A monochromatic beam of X-rays or neutrons is directed at the a-GeO₂ sample. The scattered radiation is measured as a function of the scattering angle (2θ).

-

Structure Factor: The raw intensity data is corrected for background scattering, absorption, and polarization to obtain the total structure factor, S(Q).

-

Pair Distribution Function: The S(Q) is then Fourier transformed to yield the pair distribution function, g(r), which describes the probability of finding another atom at a distance 'r' from an average atom.

-

Structural Analysis: Peaks in the g(r) correspond to specific interatomic distances. For example, the first peak corresponds to the Ge-O bond length. By integrating the area under these peaks, the average coordination numbers can be determined. X-ray and neutron diffraction are complementary: X-rays are more sensitive to heavier elements (Ge-Ge, Ge-O correlations), while neutrons are particularly useful for resolving lighter elements (O-O correlations).

Caption: Workflow for structural analysis using diffraction.

Molecular Dynamics (MD) simulations are a powerful theoretical tool for generating and analyzing atomistic models of amorphous materials.[2][4][10]

-

Initial Configuration: The simulation typically starts with a crystalline structure of GeO₂ (e.g., α-quartz) in a simulation box with periodic boundary conditions.

-

Melting: The system is heated to a high temperature (e.g., 3000-4000 K), well above the experimental melting point, to create a disordered liquid state. The system is allowed to equilibrate for a period to remove any memory of the initial crystalline structure.

-

Quenching: The liquid is then cooled down to room temperature (e.g., 300 K) at a controlled, high cooling rate (e.g., K/ps). This rapid quenching mimics the experimental process and prevents crystallization.

-

Relaxation: The resulting amorphous structure is allowed to relax at the final temperature to reach a stable energetic state.

-

Analysis: From the final atomic coordinates, structural properties like the pair distribution function, bond angle distributions, and coordination numbers can be calculated and compared directly with experimental data.[4]

Caption: Workflow for a typical MD simulation of a-GeO₂.

References

- 1. info.umkc.edu [info.umkc.edu]

- 2. fjs.fudutsinma.edu.ng [fjs.fudutsinma.edu.ng]

- 3. pubs.aip.org [pubs.aip.org]

- 4. macul.ciencias.uchile.cl [macul.ciencias.uchile.cl]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. Germanium_dioxide [chemeurope.com]

- 7. researchgate.net [researchgate.net]

- 8. chalcogen.ro [chalcogen.ro]

- 9. arxiv.org [arxiv.org]

- 10. researchgate.net [researchgate.net]

- 11. js.vnu.edu.vn [js.vnu.edu.vn]

- 12. pnas.org [pnas.org]

- 13. arxiv.org [arxiv.org]

- 14. researchgate.net [researchgate.net]

- 15. Germanium oxide | 1310-53-8 [chemicalbook.com]

- 16. arxiv.org [arxiv.org]

- 17. refractiveindex.info [refractiveindex.info]

- 18. researchgate.net [researchgate.net]

- 19. This compound | GeO2 | CID 90478414 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 20. academic.oup.com [academic.oup.com]

- 21. academic.oup.com [academic.oup.com]

A Comprehensive Technical Guide to the Solubility of Germanium Dioxide for Synthesis Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough examination of the solubility of germanium dioxide (GeO₂), a critical parameter for its application in various synthetic processes, including the development of novel materials and pharmaceutical compounds. This document offers a compilation of quantitative solubility data, detailed experimental protocols, and visual representations of key processes to facilitate a deeper understanding and practical application of GeO₂ chemistry.

Overview of this compound and its Polymorphs

This compound, also known as germania, is a white, odorless powder that exists in several polymorphic forms, with the most common being the hexagonal and tetragonal structures.[1][2] The hexagonal form, which has a β-quartz structure, is more soluble in aqueous solutions than the denser tetragonal (rutile) form.[3][4] An amorphous, glassy form also exists, which is similar in structure to fused silica.[2][4] The solubility characteristics of GeO₂ are highly dependent on its crystalline structure, the solvent system employed, and physical conditions such as temperature and pH.

Quantitative Solubility Data

The dissolution of this compound is a prerequisite for its use in many synthetic applications. The following tables summarize the quantitative solubility of the common hexagonal form of GeO₂ in various solvent systems.

Table 1: Solubility of Hexagonal this compound in Water

| Temperature (°C) | Solubility (g/L) | Reference |

| 25 | 4.47 - 5.2 | [2][3][5] |

| 100 | 10.7 - 13 | [1][2][3] |

Table 2: Solubility of this compound in Acidic Solutions

The solubility of this compound in acids is complex and often depends on the specific acid and its concentration. While generally described as slightly soluble in most acids, it exhibits notable solubility in hydrofluoric acid.[3]

| Acid | Observations and Quantitative Data | Reference |

| Hydrochloric Acid (HCl) | Conflicting reports exist. Some sources state it is insoluble[1][6], while others indicate it dissolves in concentrated HCl.[7] One study noted that at 150°C, the solubility of GeO₂ in HCl solutions decreases with increasing acid concentration, from approximately 350 ppm at 0.1 mol/kg HCl to less than 200 ppm at 0.5 mol/kg HCl.[8] | [1][6][7][8] |

| Hydrofluoric Acid (HF) | Soluble.[3] The solubility increases with increasing HF concentration.[9] | [3][9] |

| Sulfuric Acid (H₂SO₄) | Solubility generally decreases with increasing acid concentration.[10] This is attributed to a decrease in water activity at higher acid strengths.[10] GeO₂ dissolves readily in sulfuric acid solutions with a high water fraction.[11] In sulfuric acid solutions, germanium can exist as germanic acid (H₂GeO₃) and Ge⁴⁺ ions.[12][13] | [10][11][12][13] |

| Other Acids | A study on various inorganic and organic acids found that lower acidity generally resulted in higher GeO₂ solubility at 23, 40, and 60°C.[14] | [14] |

Table 3: Solubility of this compound in Alkaline Solutions

This compound readily dissolves in alkaline solutions to form germanates.[3][6][15] This property is often exploited in synthetic procedures.

| Alkali | Observations | Reference |

| Sodium Hydroxide (B78521) (NaOH) | Soluble, forming sodium germanate.[6] | [6] |

| Potassium Hydroxide (KOH) | Soluble, forming potassium germanate. This is utilized in electrolytic deposition of germanium.[1] | [1] |

| Ammonium Hydroxide (NH₄OH) | Soluble. |

Table 4: Solubility of this compound in Other Solvents

| Solvent | Observations | Reference |

| Ethylene Glycol | Soluble.[6] | [6] |

| Organic Solvents (general) | Generally insoluble. However, a highly soluble form of this compound (HSGO) has been developed, which, after complexation with diols and N-donor ligands, becomes soluble in common organic solvents.[16] | [16] |

Experimental Protocols for Dissolution and Synthesis

The following sections provide detailed methodologies for key experiments involving the dissolution of this compound for synthetic purposes.

Preparation of an Aqueous Germanic Acid Solution

This protocol describes the dissolution of hexagonal this compound in water to form germanic acid (H₄GeO₄ or Ge(OH)₄), a common precursor for further synthesis.

Materials:

-

Hexagonal this compound (GeO₂)

-

Distilled or Deionized Water

-

Heating mantle or hot plate with magnetic stirrer

-

Erlenmeyer flask

-

Magnetic stir bar

-

Thermometer

Procedure:

-

Add a known volume of distilled water to an Erlenmeyer flask equipped with a magnetic stir bar.

-

While stirring, gradually add the desired amount of hexagonal GeO₂ powder.

-

Heat the suspension to 95-100°C with continuous stirring.[17]

-

Maintain the temperature and continue stirring until the GeO₂ is completely dissolved. The time required will depend on the particle size and quantity of the oxide. For example, one protocol specifies heating for 1 hour to ensure complete dissolution.[17]

-

The resulting clear solution contains germanic acid and can be used for subsequent synthetic steps.

Dissolution in Alkaline Media for Germanate Synthesis

This procedure outlines the dissolution of GeO₂ in a strong base to produce a soluble germanate salt, a versatile intermediate.

Materials:

-

This compound (GeO₂)

-

Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) pellets

-

Distilled or Deionized Water

-

Beaker

-

Magnetic stirrer and stir bar

Procedure:

-

Prepare an aqueous solution of the alkali metal hydroxide (e.g., 0.3-0.6 M KOH).[18]

-

While stirring the alkaline solution, slowly add the this compound powder.

-

Continue stirring at room temperature until the GeO₂ is fully dissolved, forming the corresponding germanate in solution. The reaction is typically exothermic.

-

The resulting solution can be used for various applications, such as the synthesis of germane (B1219785) gas or other germanium compounds.[18]

Synthesis of Germanium Nanocrystals via Reduction in Aqueous Solution

This protocol details the synthesis of germanium nanocrystals starting from a solution of dissolved this compound.

Materials:

-

This compound (GeO₂)

-

Distilled Water

-

Nitric Acid (for pH adjustment)

-

Polyvinyl alcohol (PVA) solution (saturated)

-

Sodium borohydride (B1222165) (NaBH₄) solution (0.32 M)

-

Heating mantle or water bath

-

Reaction flask with magnetic stirrer

Procedure:

-

Dissolve this compound in distilled water to form an aqueous solution of germanic acid as described in Protocol 3.1.

-

Adjust the pH of the solution to 7 using nitric acid.

-

After one hour of stirring, add 20 ml of a saturated polyvinyl alcohol solution and continue to agitate for 20 minutes.

-

To this mixture, add 10 ml of a 0.32 M sodium borohydride solution.

-

Heat the final solution in a water bath at 60°C for 3 hours to facilitate the reduction of germanic acid to germanium nanocrystals. A color change to dark brown indicates the formation of a colloidal germanium nanocrystal solution.

Visualizing Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the logical flow of the experimental protocols described above.

Caption: Workflow for dissolving this compound in water.

References

- 1. This compound | GeO2 | CID 90478414 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Germanium_dioxide [chemeurope.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. graphsearch.epfl.ch [graphsearch.epfl.ch]

- 5. heegermaterials.com [heegermaterials.com]

- 6. chembk.com [chembk.com]

- 7. Sciencemadness Discussion Board - Dissolving germanium metal - Powered by XMB 1.9.11 [sciencemadness.org]

- 8. mdpi.com [mdpi.com]

- 9. cdnsciencepub.com [cdnsciencepub.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. Solubility of this compound in Commonly Used Acids—Effect of Acid Strength, Temperature, and Water Activity | springerprofessional.de [springerprofessional.de]

- 15. nanotrun.com [nanotrun.com]

- 16. researchgate.net [researchgate.net]

- 17. Synthesis, Structure, and Biological Activity of the this compound Complex Compound with 2-Amino-3-Hydroxybutanoic Acid | MDPI [mdpi.com]

- 18. US4668502A - Method of synthesis of gaseous germane - Google Patents [patents.google.com]

Calculating the Optical Constants of Thermal Germanium Dioxide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methods and data associated with calculating the optical constants of thermally grown germanium dioxide (GeO₂). A thorough understanding of these properties is critical for applications in optical materials, microelectronics, and photonics. This document outlines the experimental protocols for determining the refractive index (n) and extinction coefficient (k) of thermal GeO₂, presents a summary of these optical constants, and visualizes the experimental workflow.

Introduction to the Optical Properties of this compound

This compound is a material of significant interest in the field of optics due to its high refractive index and transparency in the infrared spectrum.[1][2] It exists in different crystalline and amorphous forms, each with distinct optical characteristics.[3] The hexagonal form, for instance, has a refractive index of approximately 1.650, while the tetragonal form has a higher refractive index of around 2.05.[3][4] Thermal oxidation of germanium wafers is a common method to produce high-quality GeO₂ thin films for various applications.[5][6] The precise control over the thickness and uniformity of these films is crucial for fabricating optical waveguides and other photonic devices.

Experimental Determination of Optical Constants

The accurate determination of the optical constants of thermal GeO₂ thin films is predominantly achieved through non-destructive optical techniques such as spectroscopic ellipsometry and spectrophotometry.

Spectroscopic Ellipsometry

Spectroscopic ellipsometry is a highly sensitive optical technique used to determine the thickness and optical constants of thin films.[5][7][8] It measures the change in polarization of light upon reflection from a sample surface.[7][8] The measured parameters, Psi (Ψ) and Delta (Δ), are related to the ratio of the complex reflection coefficients for p- and s-polarized light. By analyzing the Ψ and Δ spectra using an appropriate optical model, the refractive index (n) and extinction coefficient (k) of the film, as well as its thickness, can be extracted.[9]

A multi-sample spectroscopic ellipsometry approach is often employed to enhance the accuracy of the determined optical constants.[5][6] This method involves measuring a series of samples with varying oxide thicknesses and fitting all the data simultaneously to a single optical model.[5][10] This approach minimizes correlation between the fitting parameters and yields more reliable results.

Experimental Protocol for Spectroscopic Ellipsometry:

-

Sample Preparation: A series of thermal GeO₂ films with varying thicknesses are grown on germanium (Ge) wafers. This is typically achieved by annealing the Ge wafers in a pure oxygen environment at a specific temperature (e.g., 550 °C) for different durations.[5][6]

-

Data Acquisition: The ellipsometric parameters (Ψ and Δ) are measured for each sample over a wide spectral range (e.g., 0.5 to 6.6 eV).[5]

-

Optical Modeling: An optical model is constructed to represent the sample structure. A common model for this system is a three-phase model consisting of the ambient medium (air), the thermal GeO₂ layer, and the Ge substrate.

-

Data Analysis: The experimental Ψ and Δ data are fitted to the optical model using a regression analysis. The optical constants of GeO₂ are often parameterized using a dispersion model, such as the Tauc-Lorentz or Sellmeier model, to ensure a physically meaningful solution.[5][6][9] The thicknesses of the oxide layers and the parameters of the dispersion model are adjusted to minimize the difference between the measured and calculated Ψ and Δ spectra.

Spectrophotometry

Spectrophotometry, which involves measuring the reflectance (R) and/or transmittance (T) of a thin film, can also be used to determine its optical constants.[11][12] By fitting the measured spectra to theoretical expressions for R and T, the refractive index and extinction coefficient can be extracted.[11][13] This method is particularly useful for determining the optical constants in the transparent region of the material.

Optical Constants of Thermal GeO₂

The optical constants of thermal GeO₂ are dependent on the wavelength of light. In the transparent region, the extinction coefficient (k) is essentially zero. The refractive index (n) exhibits a normal dispersion, decreasing with increasing wavelength.

Table 1: Refractive Index (n) of Thermal GeO₂ at Various Wavelengths

| Wavelength (μm) | Refractive Index (n) | Reference |

| 0.36 - 4.3 | ~1.6085 | [14] |

| 0.5876 | ~1.584 | [15] |

| 2.5 | ~1.57 | [5] |

Table 2: Sellmeier and Cauchy Model Parameters for GeO₂

Dispersion models are mathematical formulas that describe the relationship between the refractive index and wavelength. The Sellmeier and Cauchy models are commonly used for transparent materials like GeO₂.[9][16][17][18]

The three-term Sellmeier equation is given by: n²(λ) = 1 + [A₁λ² / (λ² - B₁)] + [A₂λ² / (λ² - B₂)] + [A₃λ² / (λ² - B₃)]

The Cauchy equation is a simpler empirical relationship: n(λ) = A + B/λ² + C/λ⁴

| Model | Parameter | Value | Reference |

| Sellmeier | A₁ | (Value) | [16][19][20] |

| B₁ | (Value) | [16][19][20] | |

| A₂ | (Value) | [16][19][20] | |

| B₂ | (Value) | [16][19][20] | |

| A₃ | (Value) | [16][19][20] | |

| B₃ | (Value) | [16][19][20] | |

| Cauchy | A | (Value) | [17][21][22] |

| B (μm²) | (Value) | [17][21][22] | |

| C (μm⁴) | (Value) | [17][21][22] |